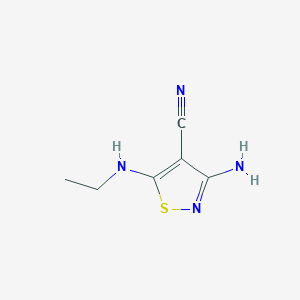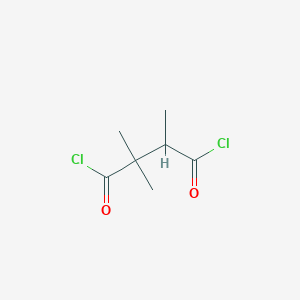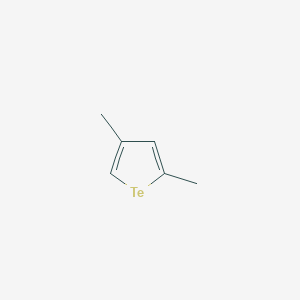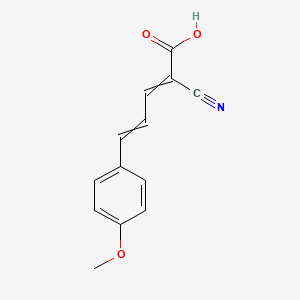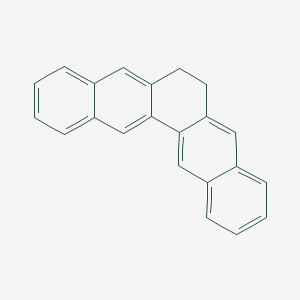![molecular formula C16H16O4S B14298170 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane CAS No. 113918-67-5](/img/structure/B14298170.png)
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is an organic compound that features a complex structure with a benzene ring, a sulfonyl group, and an oxirane (epoxide) ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane typically involves multiple steps. One common method includes the reaction of 4-methylbenzene-1-sulfonyl chloride with a phenol derivative to form the sulfonyl phenoxy intermediate. This intermediate is then reacted with an epoxide precursor under basic conditions to form the final oxirane compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity reagents, and stringent reaction control to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ring-opened derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane involves its reactive oxirane ring, which can undergo nucleophilic attack by various biological molecules. This leads to the formation of covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The sulfonyl group can also participate in interactions with biological targets, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Other oxirane compounds: Epoxides with varying substituents on the oxirane ring.
Uniqueness
2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane is unique due to its combination of a sulfonyl group, a phenoxy group, and an oxirane ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
113918-67-5 |
|---|---|
Molekularformel |
C16H16O4S |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-[[4-(4-methylphenyl)sulfonylphenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H16O4S/c1-12-2-6-15(7-3-12)21(17,18)16-8-4-13(5-9-16)19-10-14-11-20-14/h2-9,14H,10-11H2,1H3 |
InChI-Schlüssel |
KGBSJLOYUNGCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


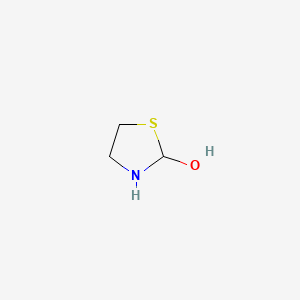

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

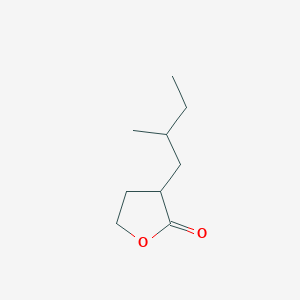
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
